molecular formula C12H8O4 B141882 2,3-Naphthalenedicarboxylic acid CAS No. 2169-87-1

2,3-Naphthalenedicarboxylic acid

Cat. No.: B141882
CAS No.: 2169-87-1
M. Wt: 216.19 g/mol
InChI Key: KHARCSTZAGNHOT-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H8O4. It is one of the dicarboxylic acids derived from naphthalene, where two carboxyl groups are attached to the 2nd and 3rd positions of the naphthalene ring. This compound is typically found as a white crystalline powder and is known for its low solubility in water but good solubility in organic solvents such as ether, chloroform, and benzene .

Mechanism of Action

Target of Action

2,3-Naphthalenedicarboxylic acid primarily targets rare earth elements . It forms complexes with these elements, which are used in the assembly of coordination polymers . These polymers have potential applications as functional materials .

Mode of Action

The compound interacts with rare earth elements to form complexes of the formula: Ln2(C12H6O4)3·nH2O, where Ln = La(III)-Lu(III) and Y(III); n varies depending on the specific element . This interaction is facilitated by the two carboxyl groups in the compound, which can be completely or partially deprotonated, inducing rich coordination modes .

Pharmacokinetics

The compound is sparingly soluble in water , which could impact its absorption and distribution in the body. Its stability at room temperature may also affect its metabolism and excretion.

Result of Action

The primary result of the compound’s action is the formation of complexes with rare earth elements . These complexes are stable at room temperature and lose all water molecules upon heating . The anhydrous compounds are stable up to about 773 K and then decompose to corresponding oxides .

Action Environment

Environmental factors such as temperature can influence the action of this compound. For instance, heating the compound in an air atmosphere leads to the loss of all water molecules in its complexes . The stability of the anhydrous compounds up to about 773 K suggests that high temperatures could affect the compound’s efficacy and stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Unlike its isomers, it forms highly fluorescent and stable derivatives, making it particularly valuable in fluorescence-based applications .

Properties

IUPAC Name

naphthalene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHARCSTZAGNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062229
Record name 2,3-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-87-1
Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name Naphthalene-2,3-dicarboxylic acid
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Record name 2,3-NAPHTHALENEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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